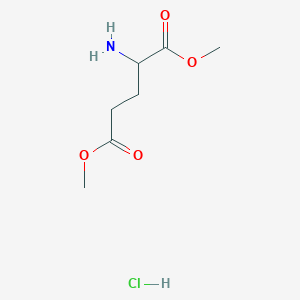

Dimethyl DL-Glutamate Hydrochloride

描述

Dimethyl DL-Glutamate Hydrochloride is a chemical compound with the molecular formula C(7)H({13})NO(_4)·HCl. It is a derivative of glutamic acid, where both carboxyl groups are esterified with methanol, and it exists as a hydrochloride salt. This compound is known for its cell-permeant properties, making it useful in various biochemical and medical research applications .

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl DL-Glutamate Hydrochloride can be synthesized through the esterification of DL-glutamic acid with methanol in the presence of an acid catalyst, typically hydrochloric acid. The reaction proceeds as follows:

DL-Glutamic Acid+2MethanolHClDimethyl DL-Glutamate Hydrochloride+Water

The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the product meets stringent quality standards .

化学反应分析

Types of Reactions: Dimethyl DL-Glutamate Hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Substitution: Various nucleophiles such as amines or alcohols.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: DL-glutamic acid and methanol.

Substitution: Depending on the nucleophile, various substituted derivatives of glutamic acid esters.

科学研究应用

Pharmaceutical Development

Dimethyl DL-glutamate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its role in drug formulation and delivery systems is crucial due to its ability to enhance bioavailability and stability of active pharmaceutical ingredients (APIs) .

Case Study: Neurological Drug Synthesis

A study highlighted the use of this compound in synthesizing novel compounds aimed at treating Alzheimer's disease. The compound was integrated into a multi-step synthesis process, resulting in improved yields and purities of the final products, demonstrating its utility as a pharmaceutical intermediate .

Biochemical Studies

In biochemical research, this compound is utilized to study metabolic pathways and enzyme activities. It acts as a cell-permeable form of glutamate, facilitating research into glutamate signaling pathways and their implications in cellular metabolism .

In the food sector, this compound is employed as a flavor enhancer. Its savory taste profile makes it beneficial for food manufacturers looking to improve product appeal without compromising on quality .

Case Study: Flavor Enhancement

A research project evaluated the impact of this compound on consumer preference for various food products. Results indicated a significant increase in overall satisfaction and taste perception among participants when the compound was included in formulations .

Agricultural Applications

The compound is explored for its potential use in developing fertilizers that enhance plant growth and yield. Research indicates that this compound can improve nutrient absorption in plants, thereby promoting healthier growth .

Table 2: Agricultural Impact

| Application | Effect |

|---|---|

| Fertilizer Development | Enhanced nutrient uptake |

| Plant Growth Promotion | Increased yield and growth rates |

Cosmetic Formulations

In cosmetics, this compound functions as a stabilizer or emulsifier. It enhances the texture and stability of creams and lotions, making it a valuable ingredient for cosmetic manufacturers aiming for high-quality formulations .

Case Study: Stability Improvement

A study assessing the stability of various cosmetic formulations found that incorporating this compound significantly improved the shelf life and consistency of emulsions compared to formulations without it .

作用机制

Dimethyl DL-Glutamate Hydrochloride exerts its effects primarily through its interaction with glutamate receptors and transporters. It enhances insulin release by acting on pancreatic β-cells, where it potentiates the effects of glucose and other insulinotropic agents. The compound’s cell-permeant nature allows it to bypass the extracellular barriers and directly influence intracellular pathways .

相似化合物的比较

Dimethyl L-Glutamate Hydrochloride: Similar in structure but differs in the stereochemistry of the glutamate moiety.

Diethyl DL-Glutamate Hydrochloride: Similar ester derivative but with ethyl groups instead of methyl groups.

DL-Glutamic Acid Hydrochloride: The non-esterified form of the compound.

Uniqueness: Dimethyl DL-Glutamate Hydrochloride is unique due to its dual esterification, which enhances its cell permeability and makes it particularly useful in studies requiring intracellular delivery of glutamate. Its ability to enhance insulin release and interact with neurosignaling pathways sets it apart from other glutamate derivatives .

生物活性

Dimethyl DL-Glutamate Hydrochloride (DMG-HCl) is a synthetic derivative of glutamic acid, characterized by its ability to influence insulin secretion and various metabolic pathways. This article delves into the biological activity of DMG-HCl, highlighting its mechanisms, effects on insulin release, cytotoxicity, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 13515-99-6

- Molecular Formula : C₇H₁₃NO₄ • HCl

- Molecular Weight : 211.64 g/mol

- Purity : ≥95%

- Melting Point : 154 °C

DMG-HCl acts primarily as a cell-permeable form of glutamate. It enhances insulin secretion in pancreatic β-cells through several mechanisms:

- Insulinotropic Action : DMG-HCl has been shown to augment insulin release in response to glucose and other stimuli. In vitro studies indicate that concentrations of 3.0-10.0 mM can significantly enhance insulin secretion when combined with glucose levels of 6.0-8.3 mM .

- Potentiation of Other Agents : It potentiates the effects of glucagon-like peptide-1 (GLP-1) and glyburide, thereby enhancing their insulinotropic potential under conditions that typically do not stimulate insulin release .

- Cellular Metabolism : DMG-HCl influences cellular metabolism by affecting the balance between oxidative phosphorylation and fatty acid catabolism, which is critical for maintaining energy homeostasis in β-cells .

Insulin Secretion Studies

The following table summarizes key findings from studies investigating the effects of DMG-HCl on insulin secretion:

Cytotoxicity

Despite its beneficial effects on insulin secretion, DMG-HCl can exhibit cytotoxic properties under certain conditions:

- Cytotoxic Effects on Myeloid Cells : Research indicates that DMG-HCl can be cytotoxic to myeloid cells, which may limit its use in certain therapeutic contexts .

- Neurotransmitter Antagonism : It has been noted to act as an antagonist in glutamate-mediated neurosignaling pathways, suggesting a dual role in cellular signaling .

Case Studies and Clinical Relevance

Currently, there are no extensive clinical trials reported for DMG-HCl; however, its biological activity has been documented in various animal models:

- Diabetes Models : In studies involving diabetic rats, DMG-HCl administration led to increased plasma insulin concentrations and enhanced responses to GLP-1 injections .

- Neuroscience Applications : Its role as a neurotransmitter modulator suggests potential applications in neurological disorders where glutamate signaling is disrupted .

属性

IUPAC Name |

dimethyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPLHQOVIUESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388975 | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-99-6, 23150-65-4 | |

| Record name | Dimethyl DL-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23150-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-aminopentanedioate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。